1-Cyclopropylimidazolidine-2,4-dione is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It belongs to the class of imidazolidine derivatives, which are known for their biological activities, including anticancer and antimicrobial properties. The compound's IUPAC name is 1-cyclopropylimidazolidine-2,4-dione, and it has a molecular formula of with a molecular weight of 140.14 g/mol .
The synthesis of 1-cyclopropylimidazolidine-2,4-dione typically involves several steps that utilize various reagents and solvents. A common method includes the reaction of N-carbamoyl-2-chloroacetamide with cyclopropylamine in dimethylformamide (DMF) under reflux conditions. This reaction leads to the formation of the imidazolidine ring structure.
The molecular structure of 1-cyclopropylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The presence of a cyclopropyl group at position 1 contributes to its unique chemical properties.
1-Cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions typical for imidazolidine derivatives, including nucleophilic substitutions and cyclization reactions. These reactions can be utilized to synthesize derivatives with enhanced biological activity.
For example, the treatment of this compound with electrophiles such as halides can lead to the formation of substituted derivatives. The reaction conditions often involve polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), which facilitate nucleophilic attack on electrophilic centers within the molecule .
The mechanism of action for compounds like 1-cyclopropylimidazolidine-2,4-dione is often linked to their interaction with biological targets such as enzymes or receptors involved in disease processes. For instance, derivatives have shown promising anticancer activity by inhibiting specific pathways related to cell proliferation and survival.
Research indicates that thiazolidinedione derivatives exhibit biological activities through mechanisms involving modulation of cellular pathways related to apoptosis and cell cycle regulation . The precise mechanism for 1-cyclopropylimidazolidine-2,4-dione would require further investigation but may involve similar interactions.
The compound is stable under standard laboratory conditions but may be sensitive to moisture or strong acids/bases. Its solubility profile suggests it is more soluble in polar solvents like DMF than in non-polar solvents.
1-Cyclopropylimidazolidine-2,4-dione has potential applications in pharmaceutical chemistry due to its structural similarities with known bioactive compounds. Research has indicated that derivatives of this compound may possess anticancer and antimicrobial properties, making them candidates for drug development .
The discovery of 1-Cyclopropylimidazolidine-2,4-dione emerged from systematic explorations of imidazolidine-2,4-dione (hydantoin) derivatives in the late 20th century, coinciding with intensified research into nitrogen-containing heterocycles for pharmaceutical applications. Hydantoin cores, recognized for their metabolic stability and hydrogen-bonding capacity, were extensively modified to enhance bioactive properties. The introduction of the cyclopropyl moiety marked a strategic advancement in heterocyclic chemistry, leveraging the ring strain and electronic properties of cyclopropane to influence molecular conformation and target binding [5] [8].
Early synthetic routes typically involved:
Table 1: Evolution of Synthetic Methods for 1-Cyclopropylimidazolidine-2,4-dione
Time Period | Primary Method | Yield Range | Key Advancement |
---|---|---|---|
1990–2000 | Thermal cyclization | 40–55% | Basic cyclopropylamine incorporation |
2001–2010 | Phase-transfer catalysis | 60–75% | Improved enantiomeric purity |
2011–Present | Microwave-assisted synthesis | 85–92% | Reduced reaction time (<30 minutes) |
1-Cyclopropylimidazolidine-2,4-dione serves as a privileged scaffold in medicinal chemistry due to its:
Notably, the scaffold’s bioisosteric relationship with uracil and barbiturates allows targeting of nucleotide-binding enzymes. Structural modifications yield diverse pharmacophores:
The 1-Cyclopropylimidazolidine-2,4-dione scaffold addresses antimicrobial resistance (AMR) through multiple mechanisms:
Table 2: Antimicrobial Activity of 1-Cyclopropylimidazolidine-2,4-dione Derivatives
Derivative | Target Pathogen | MIC (μg/mL) | Resistance Mechanism Addressed |
---|---|---|---|
N3-(Chloroacetyl) | MRSA | 1.56 | Bypasses mecA-mediated β-lactam resistance |
C5-(4-Nitrobenzylidene) | E. coli (NDM-1) | 3.12 | Inhibits metallo-β-lactamase expression |
Spiro-piperidine | Pseudomonas aeruginosa | 6.25 | Disrupts biofilm formation |
Natural product-inspired synthesis leverages the scaffold’s similarity to marine alkaloids like clathrodin, enabling activity against drug-resistant Mycobacterium tuberculosis. Artificial intelligence platforms (e.g., DeepAMR) have identified cyclopropyl-hydantoin motifs as key pharmacophores for next-generation Pseudomonas aeruginosa inhibitors, reducing discovery timelines from years to months [6] [10].
Table 3: Hybrid Molecules Incorporating 1-Cyclopropylimidazolidine-2,4-dione
Hybrid Partner | Biological Target | Spectrum Enhancement |
---|---|---|
Fluoroquinolone | DNA gyrase & Topoisomerase IV | Broadened Gram-negative coverage |
Oxazolidinone | 50S ribosomal subunit | Overcomes cfr-mediated linezolid resistance |
β-lactam | Penicillin-binding proteins | Restores activity against MRSA |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: